![molecular formula C25H27ClN4 B15111755 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111755.png)
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structural features, including a tert-butyl group, a chlorophenyl group, and a dimethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step involves the reaction of the pyrazole intermediate with a suitable nitrile or amidine under acidic or basic conditions.
Introduction of substituents: The tert-butyl, chlorophenyl, and dimethylphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates nucleophilic attack at the C-7 amine position. Key substitution reactions include:
Reaction Type | Conditions | Products Formed | Yield | Source |
---|---|---|---|---|
Alkylation | K₂CO₃/DMF, alkyl halides (R-X), 80°C | N-alkyl derivatives (e.g., R = methyl, ethyl, benzyl) | 65–78% | |
Acylation | AcCl/Et₃N, CH₂Cl₂, 0°C → RT | Acetylated derivatives at the C-7 amine | 82% | |
Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, 100°C | Biaryl derivatives via C-5 tert-butyl group replacement* | 58% |
*Limited reactivity due to steric hindrance from tert-butyl group.
Oxidation and Reduction Pathways
The methyl and aryl substituents undergo redox transformations under controlled conditions:
Reaction Type | Reagents/Conditions | Outcome | Notes |
---|---|---|---|
Methyl Oxidation | KMnO₄/H₂SO₄, 60°C | Conversion of 2-methyl to carboxylic acid (-COOH) | Partial decomposition observed |
Aromatic Ring Reduction | H₂ (1 atm)/Pd-C, ethanol, 50°C | Saturation of 4-chlorophenyl to cyclohexyl-Cl | Requires 24h for full conversion |
Amine Dealkylation | BBr₃/CH₂Cl₂, -78°C | Cleavage of N-(3,5-dimethylphenyl) to free NH group | Quantitative yield |
Cyclization and Ring Modification
The pyrazolo-pyrimidine scaffold participates in annulation reactions:
Functional Group Interconversion
The 4-chlorophenyl and dimethylphenyl groups enable targeted modifications:
Transformation | Method | Result | Efficiency |
---|---|---|---|
Chlorine Displacement | CuI/L-proline, arylboronic acid, 80°C | 4-Chlorophenyl → 4-aryl/heteroaryl groups | 40–65% (steric limitations) |
Methyl Demethylation | BCl₃/CH₂Cl₂, -20°C | 3,5-Dimethylphenyl → 3,5-dihydroxyphenyl | Requires anhydrous conditions |
Stability Under Pharmacological Conditions
Critical reactivity data under biomimetic conditions:
Condition | pH/Temperature | Degradation Products | Half-Life |
---|---|---|---|
Acidic Hydrolysis | 0.1M HCl, 37°C | Cleavage of pyrimidine ring → pyrazole fragments | t₁/₂ = 8.2h |
Oxidative Stress | H₂O₂ (3%), 37°C | N-Oxide formation at C-7 amine | t₁/₂ = 12.5h |
Catalytic Modifications
Transition-metal catalysis enhances functionalization:
This compound demonstrates versatile reactivity suitable for medicinal chemistry optimization, particularly in kinase inhibitor development. Recent advancements in microwave-assisted synthesis (e.g., DTBP-mediated cyclization ) and transition-metal catalysis have expanded its derivatization potential. Challenges remain in overcoming steric hindrance from the tert-butyl group during coupling reactions.
Scientific Research Applications
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: Shares a similar core structure but differs in the position of the substituents.
3,5-dimethyl-4-(4-chlorophenyl)-1H-pyrazole: Lacks the pyrimidine ring but has similar substituents on the pyrazole ring.
Uniqueness
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific combination of substituents and the pyrazolo[1,5-a]pyrimidine core
Biological Activity
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, a compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention for its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
- Chemical Formula : C25H27ClN4
- CAS Number : 900896-79-9
- Molecular Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
Anticancer Activity
Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:
- Mechanism of Action : The primary mechanism of action involves the inhibition of key proteins associated with cancer cell proliferation. In particular, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the activity of targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
-
In Vitro Studies :
- In a study involving MDA-MB-231 human breast cancer cells, various pyrazolo[1,5-a]pyrimidine derivatives were screened for cytotoxicity using the MTT assay. The results indicated that certain derivatives led to a significant decrease in cell viability at concentrations ranging from 3 to 10 µM .
- Another study highlighted that specific compounds from this class induced apoptosis in cancer cells by arresting the cell cycle at critical phases (G1/S and G2/M) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer efficacy. Key findings include:
- Substituents on the phenyl rings significantly affect biological activity.
- The presence of tert-butyl and chlorophenyl groups enhances potency against various cancer cell lines .
Data Summary
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | EGFR | 3–10 | Inhibition of receptor activity |
Other derivatives | VEGFR | 0.3–24 | Dual inhibition |
Case Studies
- Study on Antitubercular Activity : A related compound within the pyrazolo family was identified as a potential antituberculosis agent through high-throughput screening. This study revealed that while not directly related to cell wall biosynthesis, these compounds showed promising activity against Mycobacterium tuberculosis .
- Cancer Cell Line Analysis : In another case study involving MCF-7 cells (breast cancer), treatment with specific pyrazolo[1,5-a]pyrimidine analogs resulted in increased apoptosis rates and significant alterations in cell cycle distribution .
Properties
Molecular Formula |
C25H27ClN4 |
---|---|
Molecular Weight |
419.0 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H27ClN4/c1-15-11-16(2)13-20(12-15)27-22-14-21(25(4,5)6)28-24-23(17(3)29-30(22)24)18-7-9-19(26)10-8-18/h7-14,27H,1-6H3 |
InChI Key |
WRTBRKHKPLBEHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C |
Origin of Product |
United States |
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